molecular formula C11H10ClN3 B2962019 Allyl-(4-chloro-phthalazin-1-yl)-amine CAS No. 505071-30-7

Allyl-(4-chloro-phthalazin-1-yl)-amine

Cat. No.: B2962019
CAS No.: 505071-30-7
M. Wt: 219.67
InChI Key: XTZZRHYGZRJHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Allyl-(4-chloro-phthalazin-1-yl)-amine consists of a phthalazine ring with a chlorine atom at one position and an allyl group attached to another position. The compound’s chemical formula is C₁₀H₈ClN₃ , and its monoisotopic mass is approximately 328.07 Da .

Scientific Research Applications

Highly Enantioselective Regiodivergent Allylic Alkylations

Researchers have explored the use of phthalides, including derivatives similar to Allyl-(4-chloro-phthalazin-1-yl)-amine, in allylic alkylation reactions. These reactions are significant for creating chiral compounds with high enantioselectivity. The differentiation between the S(N)2'-S(N)2' pathway and an addition-elimination process allows for the production of various regioisomers of allylic alkylation products in highly pure enantiomeric forms (Zhong et al., 2012).

Asymmetric Allylic Amination Reactions

The asymmetric synthesis of allylic amines, including those derived from this compound, is crucial in synthetic organic chemistry due to their utility in various synthetic intermediates and bioactive agents. A comprehensive review highlights the most important methods and their mechanistic aspects, providing insight into current limitations and opportunities for further developments in this area (Rebecca L. Grange, E. Clizbe, P. Evans, 2016).

Catalytic Asymmetric Allylation

The catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates, including compounds similar to this compound, has seen rapid development. This process is pivotal for preparing chiral homoallylic alcohols and amines, serving as essential building blocks in synthesizing a variety of natural products and pharmaceuticals (Hua-Xing Huo et al., 2014).

Synthesis of Homoallylic Alcohols and Amines

The allylation of aldehydes and imines with allyltributylstannane, facilitated by catalytic amounts of 2,4,6-trichloro-1,3,5-triazine, forms corresponding homoallylic alcohols and amines, respectively, showcasing efficient methodologies for synthesizing such compounds (B. Das et al., 2006).

Anticancer Activity of Allylthio Derivatives

In the development of new anticancer agents, derivatives of this compound have been synthesized and shown antiproliferative activities against human liver cancer cells in MTT assays. This research underscores the potential of these compounds in chemotherapy for hepatocellular carcinomas (Myunghan Lee et al., 2009).

Properties

IUPAC Name

4-chloro-N-prop-2-enylphthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-2-7-13-11-9-6-4-3-5-8(9)10(12)14-15-11/h2-6H,1,7H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZZRHYGZRJHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NN=C(C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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